molecular formula C8H5NO2S B3213875 2-Furyl-2-thiazolyl ketone CAS No. 112969-91-2

2-Furyl-2-thiazolyl ketone

Cat. No.: B3213875
CAS No.: 112969-91-2
M. Wt: 179.2 g/mol
InChI Key: ZPDZXDBCHKCECB-UHFFFAOYSA-N
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Description

2-Furyl-2-thiazolyl ketone is a heterocyclic diaryl ketone composed of a furan ring (a five-membered oxygen-containing heterocycle) and a thiazole ring (a five-membered ring with nitrogen and sulfur atoms), both connected via a ketone group. Its structure is defined by IUPAC nomenclature rules for ketones, which prioritize functional group suffixes and substituent numbering (e.g., "2-Furyl" and "2-thiazolyl" denote substituent positions) .

Properties

IUPAC Name

furan-2-yl(1,3-thiazol-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-7(6-2-1-4-11-6)8-9-3-5-12-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDZXDBCHKCECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Furyl-2-thiazolyl ketone typically involves the reaction of furan derivatives with thiazole derivatives. One common method includes the radical alkylation of furan derivatives at the α-position using О-ethyl (phenacyl)xanthogenates and phenacyl iodides in the presence of Fenton’s reagent (hydrogen peroxide and ferrous sulfate) in dimethyl sulfoxide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to scale up the laboratory synthesis processes.

Chemical Reactions Analysis

Types of Reactions: 2-Furyl-2-thiazolyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The furan and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted furan and thiazole derivatives.

Scientific Research Applications

2-Furyl-2-thiazolyl ketone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Furyl-2-thiazolyl ketone involves its interaction with various molecular targets. The compound’s heterocyclic rings allow it to bind to specific enzymes and receptors, modulating their activity. The exact pathways depend on the specific application, but generally, the compound can inhibit or activate biological processes by forming stable complexes with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Di-2-furyl Ketone

  • Structure : Contains two furan rings linked by a ketone group.
  • Thiazole’s aromaticity and basicity differ from furan’s oxygen-based resonance, which may influence reactivity in substitution or addition reactions.
  • Applications : Di-2-furyl ketone derivatives are explored in polymer chemistry and catalysis, whereas thiazole-containing analogs like 2-Furyl-2-thiazolyl ketone may exhibit enhanced biological activity due to thiazole’s role in medicinal chemistry .

2-Furyl 2-Pyridyl Ketone

  • Structure : Combines furan and pyridine rings via a ketone.
  • Key Differences : Pyridine’s six-membered nitrogen-containing ring contrasts with thiazole’s five-membered structure. Pyridine’s basicity (pKa ~5.2) and electron-deficient nature differ from thiazole’s moderate basicity (pKa ~2.4) and sulfur-mediated resonance. These differences affect solubility, coordination chemistry, and interactions with biological targets .

Bis(S-Methyl-2-thienyl) Ketone

  • Structure : Two thiophene (sulfur-containing) rings linked by a ketone.
  • Thiazole’s nitrogen enables participation in acid-base reactions and coordination with metal ions, which is absent in thiophene derivatives. This distinction impacts applications in catalysis or drug design .

2-Acetylthiazole (Methyl-2-thiazolyl Ketone)

  • Structure : A thiazole ring with an acetyl group (CH₃CO-) at the 2-position.
  • Key Differences : Unlike this compound, this compound lacks a furan ring. The acetyl group is smaller and less aromatic, reducing steric hindrance and altering metabolic pathways. 2-Acetylthiazole is used as a flavoring agent (e.g., nutty, popcorn-like aroma), whereas the furyl-thiazolyl analog’s larger structure may modify sensory properties or biological interactions .

Contrast with Nitrofuran-Thiazolyl Derivatives (e.g., FANFT)**

Property This compound FANFT
Functional Groups Ketone Formamide, nitro group
Biological Activity Not reported (in evidence) Potent carcinogen (bladder, kidney tumors)
Metabolic Activation Likely via ketone oxidation Requires prostaglandin endoperoxide synthetase-mediated cooxidation
Toxicity Presumed low (based on analogs) High (100% tumor incidence in rats at 0.2% dietary dose)
  • Mechanistic Insights: FANFT’s carcinogenicity is linked to metabolic activation by prostaglandin synthetase, forming DNA-reactive intermediates . The absence of a nitro group and hydrazide moiety in this compound likely prevents similar bioactivation, reducing toxicity risks.

Biological Activity

2-Furyl-2-thiazolyl ketone is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antitumor, antimicrobial, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure

The compound consists of a furyl ring and a thiazole moiety, which contribute to its biological properties. The thiazole ring is known for its role in various therapeutic applications, while the furyl group enhances the compound's reactivity and interaction with biological targets.

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

  • Case Study: Cytotoxicity Evaluation
    • In a study evaluating the cytotoxicity against A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines, the compound demonstrated an IC50 value of approximately 1.61 µg/mL, indicating potent antitumor activity .
    • The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring and the introduction of electron-donating groups significantly enhance cytotoxicity. For instance, compounds with methyl substitutions on the phenyl ring showed increased activity .
CompoundCell LineIC50 (µg/mL)Notes
This compoundA5491.61 ± 1.92Significant cytotoxicity observed
Compound 19NIH/3T3Strong selectivityEffective against both cell lines

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties.

  • Case Study: Antimicrobial Testing
    • A series of thiazole derivatives, including this compound, were tested against various bacterial strains. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Bacterial StrainActivity Level
Staphylococcus aureusModerate
Bacillus subtilisHigh
Escherichia coliLow

Antimalarial Activity

In addition to its anticancer and antimicrobial effects, this compound has shown promise in antimalarial applications.

  • Case Study: Antimalarial Efficacy
    • In vitro studies against Plasmodium falciparum revealed that modifications to the N-aryl amide group linked to the thiazole ring significantly enhanced antimalarial potency while maintaining low cytotoxicity in HepG2 cell lines .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Cytotoxic Mechanism : The compound induces apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and interferes with essential metabolic pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Furyl-2-thiazolyl ketone derivatives?

  • Methodological Answer : A robust synthesis involves reacting 2-furyl ketones with hydroxyl-(tosyloxy)-iodobenzene (HTIB) in dichloromethane at room temperature to yield 2-tosyloxyacetylfuran intermediates. Subsequent treatment with thiourea under mild conditions affords 2-amino-4-substituted-1,3-thiazoles in high yields (>90%). This eco-friendly approach minimizes harsh reagents and leverages straightforward purification steps .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. For example, crystallizing the compound as a 2,4-dinitrophenylhydrazone derivative and analyzing bond lengths (mean σ(C–C) = 0.002 Å) and angles via SC-XRD ensures accuracy. Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate purity and molecular formula .

Q. What preliminary tests are recommended to identify ketone functionality in this compound?

  • Methodological Answer : Perform qualitative tests such as the 2,4-dinitrophenylhydrazone (DNPH) test (formation of a yellow-orange precipitate) and Tollens’ test (negative result to distinguish from aldehydes). Confirmatory analysis via FT-IR can detect the carbonyl stretch (C=O) near 1700 cm⁻¹ .

Advanced Research Questions

Q. What strategies enhance the bioactivity of this compound derivatives?

  • Methodological Answer : Functionalize the thiazole ring via hydrazone formation. React the ketone with hydrazine derivatives (e.g., 2-hydrazinylbenzothiazole) in methanol under reflux with glacial acetic acid catalysis. This yields benzothiazolyl hydrazones, which can cyclize to indeno[1,2-c]pyrazol-4-ones—scaffolds with reported antimicrobial and anticancer activity .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer : Discrepancies often arise from variations in experimental design. Standardize assays by:

  • Using identical cell lines (e.g., Hep G2 for cytotoxicity) and pathogen strains.
  • Controlling solvent effects (e.g., DMSO concentration ≤0.1%).
  • Validating results via dose-response curves and comparative IC₅₀ calculations. Cross-reference synthetic protocols to ensure compound consistency .

Q. What advanced techniques elucidate the mechanism of action for this compound in biological systems?

  • Methodological Answer : Employ PI3K/Akt pathway inhibition assays (e.g., Western blotting for phosphorylated Akt) to study neuroprotective effects. For antimicrobial activity, use time-kill kinetics and membrane permeability assays (e.g., SYTOX Green uptake). Molecular docking studies with thiazole-binding enzymes (e.g., fungal CYP51) can predict binding affinities .

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?

  • Methodological Answer : Screen solvents (e.g., dichloromethane vs. acetonitrile) and catalysts (e.g., HTIB vs. iodine). Pilot-scale reactions in continuous flow reactors improve mixing and heat transfer. Monitor reaction progress via TLC or in-situ FT-IR to terminate at peak yield .

Data Analysis and Validation

Q. What analytical workflows ensure reproducibility in this compound research?

  • Methodological Answer :

  • Purity : Use HPLC with a C18 column (UV detection at 254 nm; ≥98% purity threshold).
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS.
  • Data Validation : Cross-check melting points (e.g., 123–124°C for crystalline derivatives) and spectral data against published databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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